molecular formula C20H26O4 B190744 Carnosol CAS No. 5957-80-2

Carnosol

Cat. No. B190744
CAS RN: 5957-80-2
M. Wt: 330.4 g/mol
InChI Key: XUSYGBPHQBWGAD-UHFFFAOYSA-N
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Description

Carnosol is a phenolic diterpene found in the herbs rosemary (Rosmarinus officinalis) and Mountain desert sage (Salvia pachyphylla). It has been studied in-vitro for anti-cancer effects in various cancer cell types .


Synthesis Analysis

Carnosol has been demonstrated to inhibit cell proliferation and survival, reduce migration and invasion, and significantly enhance apoptosis . It has been shown to inhibit the formation of DNA adducts .


Molecular Structure Analysis

Carnosol’s molecular formula is C20H26O4 . It has been found to protect lipids from oxidation . The two phenolic hydroxyl groups located at C7 (O15) and C8 (O18) of carnosol exert the highest activity .


Chemical Reactions Analysis

Carnosol has been found to interact with several signaling molecules including extracellular signal-regulated kinase (ERK), p38, c-Jun N-terminal kinase (JNK), Akt, mechanistic target of rapamycin (mTOR) and cyclooxygenase-2 (COX-2) . It also prevents the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and promotes apoptosis .


Physical And Chemical Properties Analysis

Carnosol has a molecular weight of 330.42 . It is a lipid-soluble compound recognized for its high antioxidative capacities .

Safety And Hazards

Carnosol should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future in vitro studies should aim to expand our understanding of the effects of carnosol on cancers of the lung, colon, and pancreas as investigations involving cancer of these tissues are underrepresented in the literature . Carnosol has also shown potential in the treatment of sarcopenia animal models .

properties

IUPAC Name

(1R,8S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13-,14-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSYGBPHQBWGAD-PJSUUKDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904451
Record name Carnosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carnosol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

This study examines the anti-cancer effect of carnosol in human prostate cancer PC3 cells and its role in modulating multiple signaling pathways associated with carcinogenesis. ... Analysis using flow cytometry as well as biochemical analysis identified G2-phase cell cycle arrest. To establish a more precise mechanism, ... a protein array that evaluated 638 proteins involved in cell signaling pathways /was performed/. The protein array identified 5'-AMP-activated protein kinase (AMPK), a serine/threonine protein kinase involved in the regulation of cellular energy balance as a potential target. Further downstream effects consistent with cancer inhibition included the modulation of the mTOR/HSP70S6k/4E-BP1 pathway. Additionally, ... carnosol targeted the PI3K/Akt pathway in a dose dependent manner. ... These results suggest that carnosol targets multiple signaling pathways that include the AMPK pathway..., Carnosol and carnosic acid, two antioxidant polyphenols present in Rosmarinus officinalis (rosemary), were investigated for their antiproliferative properties toward Caco-2 cells. Twenty hours of treatment with both carnosol and carnosic acid inhibited 3H-thymidine incorporation in a dose-dependent manner, with a 50% inhibitory concentration of 23 uM and significantly increased the doubling time of Caco-2 cells from 29.5 to 140 and 120 hr, respectively. These effects were associated with accumulation of treated cells in the G2/M phase of the cell cycle. Carnosol was found to exert its major cell cycle effect after prometaphase, and caused an increase in cyclin B1 protein levels whereas carnosic acid arrested cells prior to prometaphase, and caused a reduction in cyclin A levels. These structurally related phytochemicals, therefore, appear to arrest cells at different phases of the cell cycle possibly through influencing the levels of different cyclin proteins., ...The antioxidant activity of carnosol and other compounds extracted from rosemary. Carnosol showed potent antioxidative activity in alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) free radicals scavenge and DNA protection from Fenton reaction. High concentrations of nitric oxide (NO) are produced by inducible NO synthase (iNOS) in inflammation and multiple stages of carcinogenesis. Treatment of mouse macrophage RAW 264.7 cell line with carnosol markly reduced lipopolysaccharide (LPS)-stimulated NO production in a concentration-related manner with an IC50 of 9.4 uM; but other tested compounds had slight effects. Western blot, reverse transcription-polymerase chain reaction, and northern blot analyses demonstrated that carnosol decreased LPS-induced iNOS mRNA and protein expression. Carnosol treatment showed reduction of nuclear factor-kappaB (NF-kappaB) subunits translocation and NF-kappaB DNA binding activity in activated macrophages. Carnosol also showed inhibition of iNOS and NF-kappaB promoter activity in transient transfection assay. These activities were referred to down-regulation of inhibitor kappaB (IkappaB) kinase (IKK) activity by carnosol (5 microM), thus inhibited LPS-induced phosphorylation as well as degradation of IkappaBalpha. Carnosol also inhibited LPS-induced p38 and p44/42 mitogen-activated protein kinase (MAPK) activation at a higher concentration (20 microM). These results suggest that carnosol suppresses the NO production and iNOS gene expression by inhibiting NF-kappaB activation, and provide possible mechanisms for its anti-inflammatory and chemopreventive action., In a previous study, ... carnosic acid (CA) protected cortical neurons by activating the Keap1/Nrf2 pathway, which activation was initiated by S-alkylation of the critical cysteine thiol of the Keap1 protein by the "electrophilic"quinone-type of CA ... . Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 ... . The present study ... used HT22 cells, a neuronal cell line, to test CA derivatives that might be more suitable for in vivo use, as an electrophile like CA might react with other molecules prior to reaching its intended target. CA and carnosol protected the HT22 cells against oxidative glutamate toxicity. CA activated the transcriptional antioxidant-responsive element of phase-2 genes including hemeoxygenase-1, NADPH-dependent quinone oxidoreductase, and gamma-glutamyl cysteine ligase, all of which provide neuroprotection by regulating cellular redox. This finding was confirmed by the result that CA significantly increased the level of glutathione. We synthesized a series of its analogues in which CA was esterified at its catechol hydroxyl moieties to prevent the oxidation from the catechol to quinone form or esterified at those moieties and its carbonic acid to stop the conversion from CA to carnosol. In both cases, the conversion and oxidation cannot occur until the alkyl groups are removed by an intracellular esterase. Thus, the most potent active form as the activator of the Keap1/Nrf2 pathway, the quinone-type CA, will be produced inside the cells. However, neither chemical modulation potentiated the neuroprotective effects, possibly because of increased lipophilicity. These results suggest that the neuroprotective effects of CA critically require both free carboxylic acid and catechol hydroxyl moieties. Thus, the hydrophilicity of CA might be a critical feature for its neuroprotective effects., For more Mechanism of Action (Complete) data for CARNOSOL (7 total), please visit the HSDB record page.
Record name CARNOSOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7680
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Carnosol

CAS RN

5957-80-2
Record name Carnosol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5957-80-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnosol
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Record name Carnosol
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Record name CARNOSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483O455CKD
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Record name CARNOSOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7680
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carnosol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,200
Citations
JJ Johnson - Cancer letters, 2011 - Elsevier
… particular is carnosol which … carnosol, however, a comprehensive evaluation of carnosol as an anti-cancer agent is lacking. This mini-review presents the current knowledge of carnosol …
Number of citations: 343 www.sciencedirect.com
CH Brieskorn, A Fuchs, JB Bredenberg… - The Journal of …, 1964 - ACS Publications
… of carnosol yielding isobutyric acid as well as from closer inspection of the pmr spectra of the carnosol … These facts in conjunction with the previous data6 indicated carnosol to be an 11-…
Number of citations: 191 pubs.acs.org
EJ O'Neill, DJ Den Hartogh, K Azizi, E Tsiani - Antioxidants, 2020 - mdpi.com
… In cancer cells, carnosol has been demonstrated to inhibit … These anticancer effects of carnosol are mediated by the inhibition … Additionally, carnosol prevents the nuclear translocation of …
Number of citations: 25 www.mdpi.com
D Kashyap, G Kumar, A Sharma, K Sak, HS Tuli… - Life Sciences, 2017 - Elsevier
… Carnosol, is also a kind of diterpenoid, which known to possess a range of therapeutic … recent trends and advancements have been done in the field of research by using carnosol. …
Number of citations: 65 www.sciencedirect.com
OI Aruoma, B Halliwell, R Aeschbach, J Löligers - Xenobiotica, 1992 - Taylor & Francis
… Both carnosol and carnosic acid stimulated DNA damage in the bleomycin assay but they … The calculated rate constants for reaction with ·OH in the deoxyribose system for carnosol …
Number of citations: 658 www.tandfonline.com
M Loussouarn, A Krieger-Liszkay, L Svilar… - Plant …, 2017 - academic.oup.com
… carnosol, while carnosol resisted, suggesting that carnosic acid is a chemical quencher of ROS. The antioxidative function of carnosol … involve ROS generation, carnosol inhibited lipid …
Number of citations: 158 academic.oup.com
MT Huang, CT Ho, ZY Wang, T Ferraro, YR Lou… - Cancer research, 1994 - AACR
… synergistic effects of carnosol and ursolic acid. Our observations that rosemary extract has a stronger inhibitory effect on TPA-induced tumor promotion than carnosol or ursolic acid …
Number of citations: 705 aacrjournals.org
AH Lo, YC Liang, SY Lin-Shiau, CT Ho, JK Lin - Carcinogenesis, 2002 - academic.oup.com
… Carnosol functions as antioxidant and anticarcinogen. In the present study, we compared the antioxidant activity of carnosol and other compounds extracted from rosemary. Carnosol …
Number of citations: 400 academic.oup.com
AI Hopia, SW Huang, K Schwarz… - Journal of Agricultural …, 1996 - ACS Publications
… carnosic acid and carnosol. In all emulsified systems, α-tocopherol consistently exhibited more antioxidant activity than carnosol and carnosic acid. In mixtures, carnosol decreased and …
Number of citations: 212 pubs.acs.org
C Lin, X Zhang, Z Su, J Xiao, M Lv, Y Cao… - Oxidative Medicine and …, 2019 - hindawi.com
… of carnosol have received little attention. This study first indicated that carnosol increased the … First, compared with the control condition, carnosol treatment effectively decreased ROS …
Number of citations: 50 www.hindawi.com

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